3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate
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Overview
Description
3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the imine linkage and the esterification of the nitrofuran carboxylate. Common reagents used in these reactions include amines, aldehydes, and carboxylic acids, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate include other nitrofuran derivatives, imine-containing compounds, and aromatic esters.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the spatial arrangement of these groups, which can confer unique chemical and biological properties. This uniqueness can make it a valuable tool in research and development across various fields.
Properties
Molecular Formula |
C22H19N3O7 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7/c1-14-6-7-17(10-15(14)2)30-13-20(26)24-23-12-16-4-3-5-18(11-16)31-22(27)19-8-9-21(32-19)25(28)29/h3-12H,13H2,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
CNORYZNQBXFJJB-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Origin of Product |
United States |
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